molecular formula C12H9N3O2 B2736841 5-Cyano-3-methyl-1-phenyluracil CAS No. 36980-88-8

5-Cyano-3-methyl-1-phenyluracil

Cat. No. B2736841
CAS RN: 36980-88-8
M. Wt: 227.223
InChI Key: MIITVIRUHNKIRT-UHFFFAOYSA-N
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Description

5-Cyano-3-methyl-1-phenyluracil, also known as Methyluracil or Thymogen, is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of pyrimidine derivatives and is structurally similar to uracil, a natural component of RNA. The compound has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and medicine.

Scientific Research Applications

Chemical Transformations and Synthesis

  • Rearrangement into 6-Aminouracils : 5-Cyano-1-phenyluracil derivatives can be treated with ammonia, alkylamines, or sodium hydroxide to afford 6-amino-5-iminomethyluracils through rearrangement involving ring-opening and ring-closure processes (Hirota et al., 1989).

  • Hydrolysis to Yield Uracil Derivatives : Heating 5-cyanouracil derivatives in concentrated HBr or H2SO4 removes the cyano group, yielding substituted uracils or 5-carbamoyluracil derivatives (Senda et al., 1972).

  • Novel Transformation in Aprotic and Protic Solvents : 5-Cyano-1-(dihydroxypropyl)-3-methyluracils, synthesized from 1-(4-nitrophenyl)-5-cyano-3-methyluracil, show different reactions in aprotic versus protic solvents, leading to products of Dimroth rearrangement (Gondela et al., 2004).

  • Molecular Imprinted Polymers Applications : 5-Cyano-3-methyl-1-phenyluracil derivatives are used in the creation of molecular imprinted polymers with applications in enhancing organic fillers for bagasse cellulose fibers, showing potential in antimicrobial activities and molecular docking studies (Fahim & Abu-El Magd, 2021).

  • Synthesis of Fluorescent Derivatives : Condensation of cyanoacetylurea with aniline and trimethoxymethane yields 5-cyano-1-phenyluracil derivatives with strong fluorescence, demonstrating potential in chemical and material science applications (Wolfbeis, 1982).

Pharmaceutical Research

  • Role in Anticancer and Antimicrobial Agent Synthesis : 5-Cyano-3-methyl-1-phenyluracil is involved in the synthesis of pyrimidine derivatives, showing promising results in antimicrobial and anticancer activities (Mohamed et al., 2017).

  • Formation of Chemotherapeutic Agents : Compounds derived from 5-cyano-3-methyl-1-phenyluracil have been investigated for potential chemotherapeutic activities, including fungicidal, bactericidal, and antiviral properties (Ram et al., 1987).

  • Enzymatic Kinetic Resolution : 5-Cyano-3-methyl-1-phenyluracil derivatives are used in the enzymatic kinetic resolution of cyanohydrin acetates, demonstrating applications in synthesizing chiral compounds for pharmaceutical purposes (Ohta et al., 1989).

Safety and Hazards

  • Toxicity : CMU exhibits cytotoxic activity against cancer cell lines, as demonstrated in studies .

properties

IUPAC Name

3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-14-11(16)9(7-13)8-15(12(14)17)10-5-3-2-4-6-10/h2-6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIITVIRUHNKIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

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